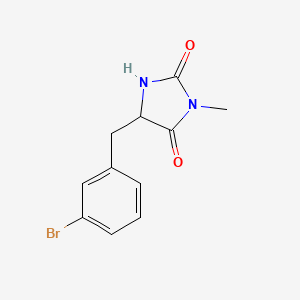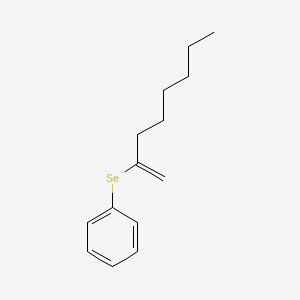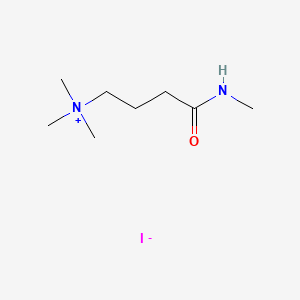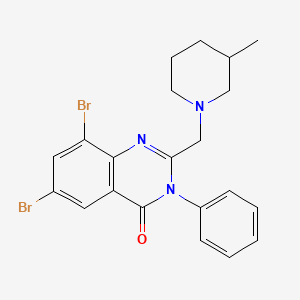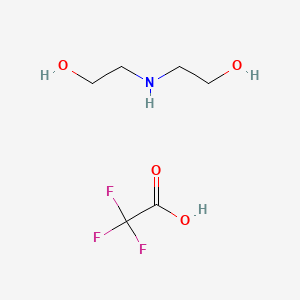
DI(2-Hydroxyethyl)ammonium trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DI(2-Hydroxyethyl)ammonium trifluoroacetate is a chemical compound with the molecular formula C6H12F3NO4. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used in research and experimental settings due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
DI(2-Hydroxyethyl)ammonium trifluoroacetate can be synthesized through the reaction of 2-hydroxyethylamine with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:
[ \text{2-Hydroxyethylamine} + \text{Trifluoroacetic acid} \rightarrow \text{this compound} ]
The reaction is usually carried out in an aqueous medium at room temperature, with the pH adjusted to facilitate the formation of the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
DI(2-Hydroxyethyl)ammonium trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction can produce various amine derivatives.
科学的研究の応用
DI(2-Hydroxyethyl)ammonium trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of DI(2-Hydroxyethyl)ammonium trifluoroacetate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl groups and the ammonium ion play crucial roles in these interactions, facilitating the compound’s reactivity and effectiveness in various applications. The trifluoroacetate group enhances the compound’s stability and solubility, making it suitable for use in different environments.
類似化合物との比較
Similar Compounds
- 2-Hydroxyethylammonium acetate
- 2-Hydroxyethylammonium chloride
- 2-Hydroxyethylammonium sulfate
Uniqueness
DI(2-Hydroxyethyl)ammonium trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct properties such as increased stability and solubility compared to other similar compounds. This makes it particularly valuable in applications where these properties are essential.
特性
分子式 |
C6H12F3NO4 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H11NO2.C2HF3O2/c6-3-1-5-2-4-7;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |
InChIキー |
CNWONESORNTVSL-UHFFFAOYSA-N |
正規SMILES |
C(CO)NCCO.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


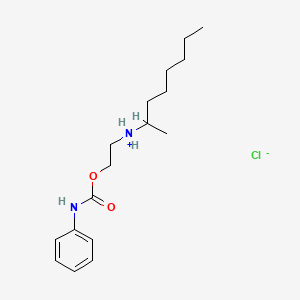
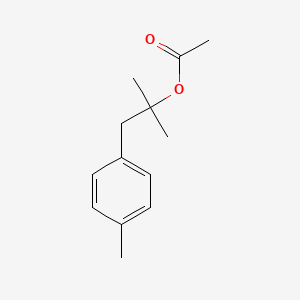
![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)


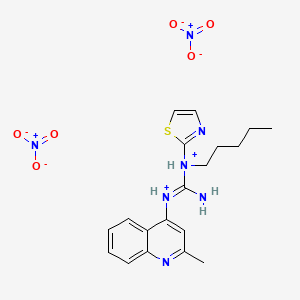
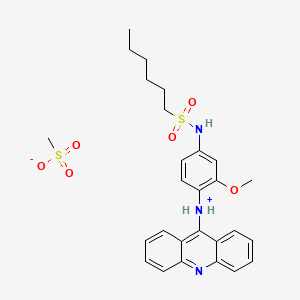
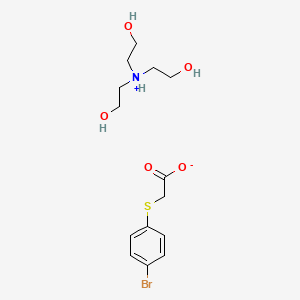

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
